![molecular formula C14H18N2O3 B4436720 N-[3-(4-morpholinyl)-3-oxopropyl]benzamide](/img/structure/B4436720.png)
N-[3-(4-morpholinyl)-3-oxopropyl]benzamide
Overview
Description
“N-[3-(4-morpholinyl)-3-oxopropyl]benzamide” is a compound that contains a morpholine ring. Morpholine is a common moiety in many pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The compound contains a morpholine ring, a benzamide group, and a propyl linker with a carbonyl group. The presence of these functional groups can greatly influence the compound’s physical and chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the morpholine ring could increase the compound’s solubility in water .Scientific Research Applications
Anti-Tubercular Agents
Morpholine derivatives, including “N-[3-(morpholin-4-yl)-3-oxopropyl]benzamide”, have been studied for their potential as anti-tubercular agents . These compounds have shown significant activity against Mycobacterium tuberculosis H37Ra, a strain of bacteria that causes tuberculosis . The compounds were found to be non-toxic to human cells, indicating their potential for further development .
Tyrosine-Kinase Inhibitors
“N-[3-(morpholin-4-yl)-3-oxopropyl]benzamide” has been identified as a potential irreversible tyrosine-kinase inhibitor . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, and they play significant roles in various cellular processes, including cell signaling, growth, and division. Inhibitors of these enzymes are often used in cancer treatments .
Potential Herbicides
Morpholine derivatives have also been studied for their potential as herbicides . Computational results have uncovered promising compounds that have shown comparable physiochemical profile, better docking scores, system stability, H-bond occupancy, and binding free energy than terbutryn, a reference molecule .
Development of New Therapeutic Agents
The morpholine nucleus is a common feature in many medicinal compounds . Therefore, “N-[3-(morpholin-4-yl)-3-oxopropyl]benzamide” and similar compounds could potentially serve as the basis for the development of new therapeutic agents .
Research Tools in Biochemistry and Molecular Biology
Given their ability to inhibit tyrosine kinases, morpholine derivatives could be useful as research tools in biochemistry and molecular biology. They could help scientists better understand the role of these enzymes in various cellular processes .
Mechanism of Action
properties
IUPAC Name |
N-(3-morpholin-4-yl-3-oxopropyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c17-13(16-8-10-19-11-9-16)6-7-15-14(18)12-4-2-1-3-5-12/h1-5H,6-11H2,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPVJVSAJSGLIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCNC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



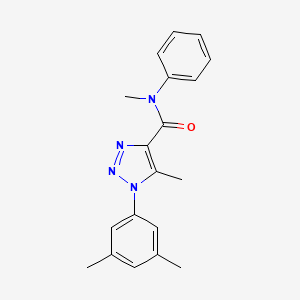
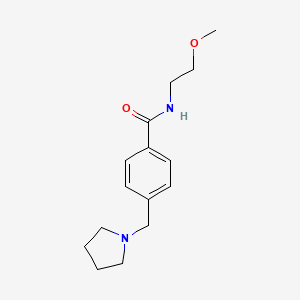
![N-(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)methionine](/img/structure/B4436666.png)
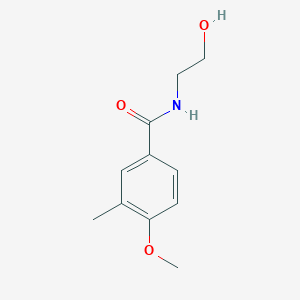

![N-(3-chloro-2-methylphenyl)-2-[(3-cyano-2-pyridinyl)thio]acetamide](/img/structure/B4436698.png)
![N-(2-chlorophenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4436706.png)
![N-{1-methyl-2-[2-(4-methyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}-2-furamide](/img/structure/B4436708.png)
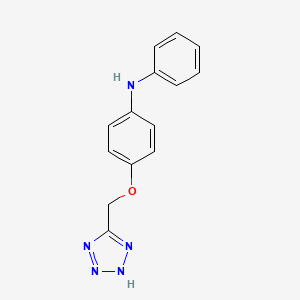
![3,9-dimethyl-7-(3-methylbutyl)-1-propyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4436716.png)
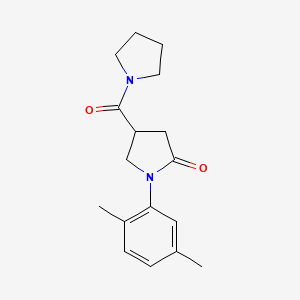
![1-[(4-ethoxyphenyl)sulfonyl]proline](/img/structure/B4436733.png)
![4-[(allylamino)sulfonyl]-N-(2-pyridinylmethyl)benzamide](/img/structure/B4436742.png)
![10-oxo-N-(2-phenylethyl)-10H-pyrido[1,2-a]thieno[3,2-d]pyrimidine-5-carboxamide](/img/structure/B4436753.png)